4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine
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Overview
Description
Morpholino(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone is a complex heterocyclic compound that features a unique combination of morpholine, thiomorpholine, pyrimidine, and imidazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine typically involves multi-step processes that include the formation of the pyrimidine and imidazole rings, followed by the introduction of the morpholine and thiomorpholine groups. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrimidine ring can be achieved through cyclization reactions involving appropriate precursors such as 2-halo derivatives and sulfur-containing reagents.
Domino Reactions: These reactions are useful for constructing complex heterocyclic systems in a single step, often involving [3+3], [4+2], or [5+1] cyclization processes.
Functional Group Introduction: The morpholine and thiomorpholine groups are introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Morpholino(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, to form dihydroimidazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated intermediates, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted pyrimidine and imidazole compounds .
Scientific Research Applications
Morpholino(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Pharmaceuticals: It is used as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thioxopyrimidines: These compounds share the pyrimidine ring with an exocyclic sulfur atom and exhibit similar biological activities.
Imidazole Derivatives: Compounds with the imidazole ring are known for their diverse pharmacological properties.
Morpholine Derivatives: These compounds are widely used in medicinal chemistry for their ability to enhance the pharmacokinetic properties of drugs.
Uniqueness
Morpholino(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone is unique due to its combination of multiple heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
morpholin-4-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c23-16(21-1-5-24-6-2-21)13-10-22(12-19-13)15-9-14(17-11-18-15)20-3-7-25-8-4-20/h9-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDAZVWJULKXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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